![molecular formula C23H31N3O2 B2360801 N-(2,6-diethylphenyl)-2-(2-ethyl-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-N-(methoxymethyl)acetamide CAS No. 864923-42-2](/img/structure/B2360801.png)
N-(2,6-diethylphenyl)-2-(2-ethyl-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-N-(methoxymethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,6-diethylphenyl)-2-(2-ethyl-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-N-(methoxymethyl)acetamide is a useful research compound. Its molecular formula is C23H31N3O2 and its molecular weight is 381.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2,6-diethylphenyl)-2-(2-ethyl-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-N-(methoxymethyl)acetamide is a compound of interest due to its potential biological activities. This article reviews its biological properties, focusing on antimicrobial, antitumor, and anti-inflammatory activities, supported by recent research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a benzimidazole moiety, which is often associated with various biological activities. Its molecular formula is C20H26N2O, and it possesses a methoxymethyl group that may enhance its solubility and bioactivity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of benzimidazole derivatives. For instance, compounds similar to the one demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) values for some derivatives were reported to be as low as 1 µg/mL for Staphylococcus aureus and 3.9 µg/mL for other strains .
Table 1: Antimicrobial Activity of Related Compounds
Compound | Target Organism | MIC (µg/mL) |
---|---|---|
3ao | Staphylococcus aureus | < 1 |
3ad | Candida albicans | 3.9 - 7.8 |
3aq | Mycobacterium smegmatis | < 5 |
Antitumor Activity
The antitumor properties of benzimidazole derivatives are well-documented. In vitro studies have shown that certain compounds exhibit significant cytotoxic effects against various cancer cell lines. For example, one study reported IC50 values of approximately 6.26±0.33μM against HCC827 cells, indicating potent antitumor activity . The mechanism of action appears to involve the inhibition of cell proliferation.
Table 2: Antitumor Activity Data
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | HCC827 | 6.26 ± 0.33 |
Compound B | NCI-H358 | 6.48 ± 0.11 |
Anti-inflammatory Activity
In addition to its antimicrobial and antitumor properties, the compound may also exhibit anti-inflammatory effects. Research has indicated that certain benzimidazole derivatives can inhibit cyclooxygenase enzymes (COX-1/COX-2), which are crucial in the inflammatory response . This inhibition can lead to reduced edema and pain in inflammatory conditions.
Table 3: Anti-inflammatory Activity
Compound | COX Inhibition (%) | Comparison Drug |
---|---|---|
Compound C | >80% | Sodium Diclofenac |
Compound D | >75% | Ibuprofen |
Case Studies
Several case studies have explored the biological activity of similar compounds:
- Antimicrobial Efficacy : A study focused on the efficacy of benzimidazole derivatives against resistant strains of bacteria showed that modifications in the side chains significantly enhanced their antimicrobial properties.
- Antitumor Mechanism : Another investigation into the cellular mechanisms revealed that these compounds induce apoptosis in cancer cells through mitochondrial pathways.
- Inflammation Model : In vivo models demonstrated that administration of these compounds resulted in significant reductions in inflammatory markers compared to control groups.
Propiedades
IUPAC Name |
N-(2,6-diethylphenyl)-2-(2-ethyl-2,3-dihydrobenzimidazol-1-yl)-N-(methoxymethyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O2/c1-5-17-11-10-12-18(6-2)23(17)26(16-28-4)22(27)15-25-20-14-9-8-13-19(20)24-21(25)7-3/h8-14,21,24H,5-7,15-16H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJXZOIGIYBACPM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1NC2=CC=CC=C2N1CC(=O)N(COC)C3=C(C=CC=C3CC)CC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.